2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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Overview
Description
2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a furylmethyl group and a phenylacetamide moiety
Preparation Methods
The synthesis of 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The phenylacetamide moiety can undergo substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE include:
- 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO 1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]THIO}-N-(3-METHOXYPHENYL)ACETAMIDE : This compound has a methoxy group instead of a phenyl group, which may alter its chemical and biological properties .
- 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO 1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]THIO}-N-(4-METHYLPHENYL)ACETAMIDE : This compound has a methyl group on the phenyl ring, which may affect its reactivity and interactions with biological targets.
- 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-PROPYLACETAMIDE : This compound has a hexahydrobenzothieno core instead of a benzofuro core, which may result in different chemical and biological properties .
These comparisons highlight the uniqueness of 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c27-19(24-15-7-2-1-3-8-15)14-31-23-25-20-17-10-4-5-11-18(17)30-21(20)22(28)26(23)13-16-9-6-12-29-16/h1-12H,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQQGKLFBNAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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